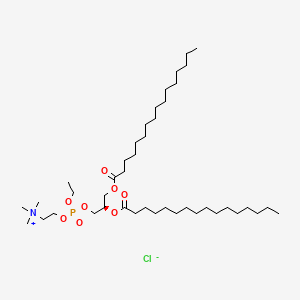

1,2-DipalMitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162

Overview

Description

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, also known as 16:0 EPC Chloride Salt, is a type of O-alkyl phosphatidylcholine. It is the first chemically stable triester of biological lipid structures and the first cationic derivative of phospholipids consisting entirely of biological metabolites linked with ester bonds . It is commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .

Synthesis Analysis

Phosphatidic acids, such as 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine .

Molecular Structure Analysis

The molecular formula of 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine is C42H85NO8P+. It has a molecular weight of 763.1 g/mol . The exact mass is 762.60128067 g/mol .

Chemical Reactions Analysis

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine is a zwitterionic glycerophospholipid. It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .

Physical and Chemical Properties Analysis

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine is soluble in DMSO at 1mg/mL, and in ethanol and Chloroform:Methanol:Water (65:25:4) at 5mg/mL . It has a topological polar surface area of 97.4 Ų .

Scientific Research Applications

Infrared Characterization in Lamellar Phases

Fourier transform infrared spectroscopy revealed that 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (1,2-DPPC) undergoes distinct phase changes over a temperature range, affecting molecular conformation and hydration. This study aids in understanding the thermotropic behavior of lipids like 1,2-DPPC in biological membranes (Dluhy, Chowdhry, & Cameron, 1985).

Synthesis of Saturated Phosphatidylcholines

A method was developed for synthesizing saturated phosphatidylcholines, including 1,2-Dipalmitoyl-sn-glycero-3-phosphocholines. This facilitated the study of these lipids' structural and functional roles in various biological systems (Hermetter & Paltauf, 1981).

Use in Liposomal DNA Vectors

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine chloride (EDPPC) was characterized as a biocompatible lipid for formulating liposomal DNA vectors. This research is crucial for developing non-toxic delivery systems for gene therapy (Montis et al., 2014).

Interaction with Phosphatidylglycerol

Studies on the interaction of 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol with 1,2-DPPC provide insights into the structural properties of lipid bilayers. This is relevant for understanding the dynamics of membrane lipids in cellular environments (Wohlgemuth, Waespe‐Šarčevic̀, & Seelig, 1980).

Phase Behavior in Lipid Mixtures

Research on the phase behavior of mixtures involving 1,2-DPPC has provided valuable information about the thermodynamics of lipid bilayers, crucial for understanding cell membrane stability and function (Smith & Dea, 2015).

Quantitative Determination in Biological Samples

The quantitative determination of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine in biological samples like dog lungs has been achieved, aiding in the study of lipid composition in various tissues (Lohninger & Nikiforov, 1980).

Mechanism of Action

Target of Action

16:0 EPC (Chloride), also known as 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162, is a saturated cationic lipid . Its primary targets are DNA and RNA . It functions as a transfecting agent, facilitating the delivery of these nucleic acids into cells .

Mode of Action

The compound interacts with its targets (DNA and RNA) by forming complexes, which are then able to cross the cell membrane . This interaction results in the delivery of the nucleic acids into the cell, enabling genetic manipulation or the introduction of new genetic material .

Result of Action

The primary result of 16:0 EPC (Chloride)'s action is the successful transfection of cells with DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced nucleic acids. For example, it could result in the expression of new proteins, the silencing of specific genes, or the production of RNA molecules with regulatory functions .

Biochemical Analysis

Biochemical Properties

16:0 EPC (chloride) plays a significant role in biochemical reactions. It serves as a DNA and RNA transfecting agent . This means it can introduce nucleic acids into cells, a critical process in genetic engineering and gene therapy. It is also used as a co-adjuvant for preparing vaccines and promoting drug delivery

Cellular Effects

Its role as a DNA and RNA transfecting agent suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability of 16:0 EPC (chloride) has been reported to be up to one year

Properties

IUPAC Name |

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTKXMLARLHZSM-WGVGMMHHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85ClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

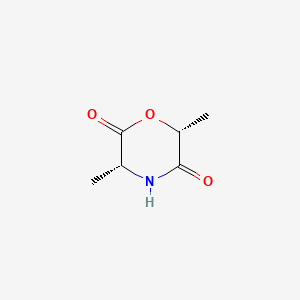

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 2-[(1,1-dimethylethyl)dimethylsilyl]- (9CI)](/img/no-structure.png)

![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

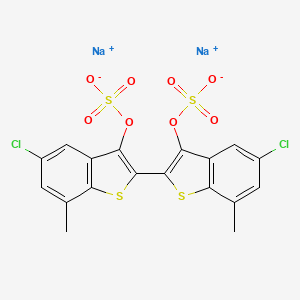

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)

![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)